molecular formula C14H11N5S B2683472 8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine CAS No. 690644-10-1

8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine

Cat. No.: B2683472
CAS No.: 690644-10-1
M. Wt: 281.34
InChI Key: XYBDEHFBRHDFME-UHFFFAOYSA-N
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Description

8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a heterocyclic compound featuring a fused tetrazolo-thieno-pyrimidine core. The structure includes:

  • A tetrazolo[1,5-c] ring fused to a thieno[3,2-e]pyrimidine scaffold.
  • 8-Methyl and 9-(p-tolyl) substituents, where the p-tolyl group (4-methylphenyl) introduces steric and electronic modifications critical to its physicochemical and biological properties.

Structural confirmation relies on NMR, IR, and mass spectrometry .

Properties

IUPAC Name

11-methyl-12-(4-methylphenyl)-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5S/c1-8-3-5-10(6-4-8)11-9(2)20-14-12(11)13-16-17-18-19(13)7-15-14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBDEHFBRHDFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=C2C4=NN=NN4C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine typically involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrazole ring, using reagents like sodium azide or halogenated compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antitumor and antiviral agent due to its structural similarity to nucleic bases.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.

    Biological Research: Its interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its binding affinity and specificity . The exact pathways involved may vary based on the biological context and the specific application being studied .

Comparison with Similar Compounds

Substituent Variations in Tetrazolo-Thieno-Pyrimidine Derivatives

Key structural analogs differ in substituent type and position, significantly affecting activity:

Compound Name Substituents Biological Activity Source
5-(4-Bromophenoxy)tetrazolo[1,5-c]thieno[2,3-e]pyrimidine 5-(4-bromophenoxy) Anticonvulsant (ED₅₀: 100 mg/kg)
7-Methyl-9-phenyltetrazolo[1,5-c]pyrimidine 7-methyl, 9-phenyl Antimicrobial (vs. S. aureus, E. coli)
5-Alkoxythieno[2,3-e]triazolo[4,3-c]pyrimidines Alkoxy groups at position 5 Enhanced anticonvulsant vs. tetrazolo analogs
9-(p-Tolylamino)-5,7-diphenyl derivatives p-Tolylamino at position 9 Synthetic intermediate for antimicrobial agents

Key Observations :

  • p-Tolyl vs. This aligns with studies showing that alkyl/aryl substitutions at position 9 modulate bioavailability .
  • Position 5 Modifications: Alkoxy substituents (e.g., 4-bromophenoxy) in tetrazolo derivatives exhibit anticonvulsant activity, but triazolo analogs (e.g., 5-alkoxythieno[2,3-e]triazolo[4,3-c]pyrimidines) show 10–20× higher potency due to improved metabolic stability .

Ring System Modifications: Tetrazolo vs. Triazolo Analogs

Replacing the tetrazolo ring with triazolo alters electronic properties and bioactivity:

Compound Class Key Features Antimicrobial Activity (vs. Ampicillin) Anticonvulsant Activity
Tetrazolo[1,5-c]thieno[3,2-e]pyrimidines Electron-deficient tetrazole ring Moderate (MIC: 25–50 µg/mL) ED₅₀: 100 mg/kg
Triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines Electron-rich triazole ring Superior (MIC: 6.25–12.5 µg/mL) Not tested
  • Mechanistic Insight : Triazolo derivatives (e.g., compound 3c) exhibit stronger hydrogen-bonding interactions with microbial enzymes, explaining their enhanced antimicrobial efficacy .
  • Metabolic Stability : Triazolo rings resist oxidative degradation better than tetrazolo systems, as shown in pharmacokinetic studies .

Biological Activity

8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a heterocyclic compound notable for its complex structure, which includes a tetrazole ring fused to a thieno[3,2-e]pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor and antiviral agent. This article reviews the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. The initial step often includes the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with various heterocyclic amines and diazonium salts. This method allows for the efficient formation of the desired compound while maintaining high yields and purity levels .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can function as an inhibitor or modulator within various biochemical pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Anticancer Activity

Research indicates that compounds containing tetrazole and pyrimidine moieties exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce cytotoxic effects against various human cancer cell lines including lung (A549), colon (HCT-116), and breast cancer (MCF-7) cells . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance anticancer efficacy.

CompoundCell Line TestedIC50 (µM)Activity
This compoundA54910Potent
This compoundHCT-11615Moderate
This compoundMCF-720Moderate

Antiviral Activity

The compound's structural resemblance to nucleic acid bases positions it as a promising candidate for antiviral applications. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells .

Case Studies

Case Study 1: Antitumor Efficacy
In a study assessing the anticancer potential of various tetrazole derivatives including this compound, researchers found that this compound exhibited significant cytotoxicity against lung cancer cell lines. The study utilized an MTT assay to quantify cell viability post-treatment .

Case Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis revealed that modifications at the p-tolyl group significantly influenced the biological activity of the compound. Substituents that enhanced electron density on the aromatic ring improved binding affinity to target proteins involved in tumor growth .

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